
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzylidene group
Métodos De Preparación
The synthesis of Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Benzylidene group introduction: The benzylidene group can be introduced via a condensation reaction between the piperidine derivative and benzaldehyde.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Aplicaciones Científicas De Investigación
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an anti-cancer or anti-inflammatory agent.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group and the pyrazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-((4-benzylpiperidin-1-yl)methyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylate: This compound lacks the benzylidene group, which may affect its binding affinity and specificity.
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Ethyl 3-((4-benzylidenepiperidin-1-yl)methyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxylate: The substitution of the methyl group with an ethyl group can influence the compound’s pharmacokinetic properties.
Propiedades
Fórmula molecular |
C20H24BrN3O2 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
ethyl 5-[(4-benzylidenepiperidin-1-yl)methyl]-4-bromo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C20H24BrN3O2/c1-3-26-20(25)19-18(21)17(22-23(19)2)14-24-11-9-16(10-12-24)13-15-7-5-4-6-8-15/h4-8,13H,3,9-12,14H2,1-2H3 |
Clave InChI |
ZZTKDEAHZWIUCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1C)CN2CCC(=CC3=CC=CC=C3)CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


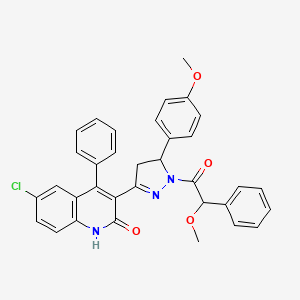
![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)
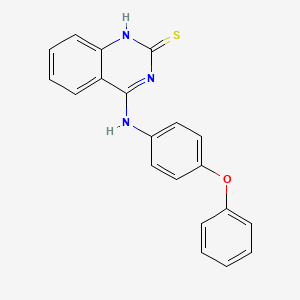
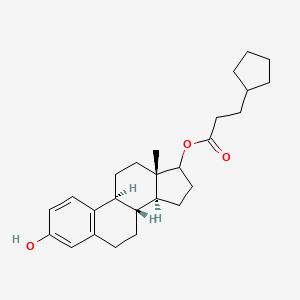
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
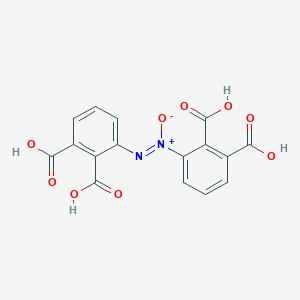
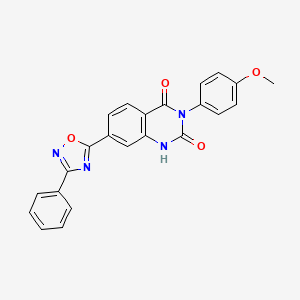
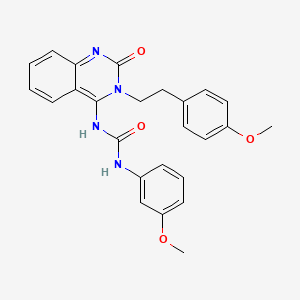
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
